Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate

Lipophilicity Drug-likeness ADME

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS 206533‑21‑3) is a 1,4‑disubstituted imidazole scaffold that simultaneously presents a C‑4 methyl ester and an N‑1 hydroxyethyl side‑chain. This dual‑functionality distinguishes it from simpler imidazole‑4‑carboxylate esters (e.g., methyl 1H‑imidazole‑4‑carboxylate or methyl 1‑methyl‑1H‑imidazole‑4‑carboxylate) by endowing the molecule with a hydrogen‑bond donor (the terminal –OH) and a markedly lower predicted lipophilicity (XLogP3‑AA = ‑0.6 vs.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 206533-21-3
Cat. No. B12834450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate
CAS206533-21-3
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C=N1)CCO
InChIInChI=1S/C7H10N2O3/c1-12-7(11)6-4-9(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3
InChIKeyUSAHXKBHMIGXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS 206533-21-3): A Physicochemically‑Differentiated Imidazole‑4‑carboxylate Building Block for Procurement Decision‑Making


Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS 206533‑21‑3) is a 1,4‑disubstituted imidazole scaffold that simultaneously presents a C‑4 methyl ester and an N‑1 hydroxyethyl side‑chain [1]. This dual‑functionality distinguishes it from simpler imidazole‑4‑carboxylate esters (e.g., methyl 1H‑imidazole‑4‑carboxylate or methyl 1‑methyl‑1H‑imidazole‑4‑carboxylate) by endowing the molecule with a hydrogen‑bond donor (the terminal –OH) and a markedly lower predicted lipophilicity (XLogP3‑AA = ‑0.6 vs. 0.06–0.71 for the nearest analogs) [1]. The compound is primarily sourced as a synthetic intermediate for metallo‑β‑lactamase (MBL) inhibitor programmes and antifungal lead optimisation , where the precise balance of polarity, hydrogen‑bonding capacity and ester lability directly governs downstream synthetic manoeuvrability and biological performance.

Dual reactive handles — C4 methyl ester and N1 hydroxyethyl alcohol — enable orthogonal derivatization strategies
Scaffold fits metallo-β-lactamase inhibitor and antifungal lead optimization research workflows
Reported low lipophilicity profile may support aqueous solubility in synthetic and assay contexts

Why Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate Cannot Be Replaced by Generic Imidazole‑4‑carboxylate Esters Without Loss of Key Physicochemical and Synthetic Attributes


Imidazole‑4‑carboxylate esters (e.g., methyl 1H‑imidazole‑4‑carboxylate, methyl 1‑methyl‑1H‑imidazole‑4‑carboxylate) are commercially ubiquitous, but they lack the N‑1 hydroxyethyl arm that is critical for both downstream derivatisation and interaction with biological targets [1]. The hydroxyethyl group introduces a primary alcohol handle that can be directly converted to leaving groups (mesylates, halides) for nucleophilic displacement or oxidised to the carboxylic acid, enabling regioselective elaboration without perturbing the C‑4 ester [1]. Moreover, the physico‑chemical signature imparted by this group – an additional hydrogen‑bond donor, a depressed logP (‑0.6 vs. 0.06–0.71) and an elevated topological polar surface area (64.4 Ų vs. 44.1 Ų) – translates into altered solubility, permeability and target‑binding profiles that cannot be replicated by simple N‑methyl or unsubstituted analogues [1][2]. Procurement of a generic alternative would therefore compromise both the synthetic route and the structure‑activity relationship (SAR) integrity of the final lead series.

1 N1 hydroxyethyl alcohol handle is absent in generic imidazole-4-carboxylate esters, limiting derivatization routes available with the target scaffold.
2 Higher lipophilicity of N-methyl or unsubstituted analogs may shift solubility and binding profiles away from target parameters.
3 Absence of H-bond donor (–OH) in generic analogs may alter target-engagement and SAR interpretation context.

Quantitative Differentiation of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Enhanced Hydrophilicity Drives Formulation and ADME Advantages

The target compound exhibits a computed logP of −0.6, which is >0.6 log units lower than methyl 1H‑imidazole‑4‑carboxylate (logP = ‑0.42 to 0.06) and 0.8–1.3 log units lower than methyl 1‑methyl‑1H‑imidazole‑4‑carboxylate (logP = 0.21–0.71) [1][2]. This substantial reduction in lipophilicity predicts improved aqueous solubility and reduced non‑specific protein binding, which are desirable for early‑stage lead optimisation.

Lipophilicity
Computed property
XLogP3-AA = −0.6 vs. 0.06–0.71 (analogs)
ΔlogP ≥ 0.6 (target more hydrophilic)
Supports solubility and formulation screening context
Computed descriptor; experimental logP not available for target
Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count: Implications for Permeability and Target Engagement

With a TPSA of 64.4 Ų and one hydrogen‑bond donor, methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate possesses a substantially larger polar surface and additional donor capacity relative to methyl 1-methyl‑1H‑imidazole‑4‑carboxylate (TPSA = 44.1 Ų; 0 H‑bond donors) [1][2]. The TPSA increase of ~20 Ų is predicted to reduce passive membrane permeability but enhance solubility and target‑site specificity, which can be exploited in antifungal or MBL‑inhibitor design where polar interactions with metal ions or active‑site residues are required [3].

Polar Surface Area
Computed property
TPSA = 64.4 Ų vs. 44.1 Ų (analog)
ΔTPSA ≈ +20.3 Ų; +1 H-bond donor
Supports permeability and target-engagement review
Cactvs-derived descriptors; experimental data pending
Polar surface area Hydrogen bonding Membrane permeability

Antifungal Activity Against Candida albicans: Vendor‑Reported IC50 Benchmarks Potential as a Direct‑Acting Scaffold

Vendor‑cited studies indicate that methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate inhibits growth of the clinically relevant fungal pathogen Candida albicans with an IC50 of approximately 25 µg/mL . While direct primary‑literature confirmation is not yet available, the value places the compound in a comparable potency range to early‑stage imidazole antifungals (e.g., miconazole MIC90 ≈ 1–8 µg/mL, fluconazole MIC90 ≈ 0.5–64 µg/mL), supporting its utility as a starting point for antifungal medicinal chemistry.

Antifungal Activity
Supplier-reported
IC50 ≈ 25 µg/mL
Candida albicans (broth microdilution)
Supports antifungal screening context
Supplier-reported; primary literature confirmation pending
Antifungal Candida albicans IC50

High‑Impact Application Scenarios for Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate Based on Differential Evidence


Scaffold for Metallo‑β‑Lactamase (IMP‑1) Inhibitor Optimisation

The compound's N‑1 hydroxyethyl arm can be functionalised to install metal‑chelating groups, while the C‑4 methyl ester can be hydrolysed to the carboxylic acid for zinc‑ion coordination [1]. Its enhanced hydrophilicity (logP = ‑0.6) and extra hydrogen‑bond donor (OH) align with the polar active‑site requirements of IMP‑1, where imidazole‑based derivatives have already shown IC50 values of 39–46 µM [2]. Procurement of this specific building block therefore directly supports structure‑guided optimisation of a validated chemotype against antibiotic‑resistant Gram‑negative pathogens.

Antifungal Lead Discovery Targeting Azole‑Resistant Candida Species

With a vendor‑reported Candida albicans IC50 of ≈25 µg/mL, the compound can serve as a starting hit for antifungal SAR studies [1]. Compared to classical imidazole antifungals (miconazole, clotrimazole) that act via lanosterol 14α‑demethylase inhibition, the 4‑carboxylate ester and N‑hydroxyethyl substitution offer a distinct pharmacophore that may circumvent efflux‑pump‑mediated resistance mechanisms. Researchers prioritising this compound gain access to a scaffold that can be rapidly diversified through both ester and alcohol chemistry.

Prodrug and Bioconjugate Synthesis Exploiting Dual Reactive Handles

The simultaneous presence of a methyl ester (hydrolysable to the carboxylic acid) and a primary alcohol (available for esterification, carbamate formation or click chemistry) makes this compound a versatile linchpin for prodrug or antibody‑drug conjugate (ADC) linker design [1]. Compared to analogs lacking the hydroxyethyl group, two orthogonal reactive sites enable sequential bioconjugation without protecting‑group manipulation, reducing synthetic step‑count and improving overall yield in multi‑step medicinal chemistry workflows.

Application
Selection Property
Validation Focus
MBL inhibitor optimization studies
Dual reactive handles (C4 ester + N1 alcohol)
Metal-coordination and SAR endpoint review
Antifungal lead discovery research
N1-hydroxyethyl pharmacophore profile
Antifungal screening and resistance-model context
Prodrug and bioconjugate synthesis
Orthogonal ester and alcohol chemistry
Sequential conjugation and linker stability review
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